3-(1-Pyrazolyl)-L-Ala-OMe.HCl
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Overview
Description
3-(1-Pyrazolyl)-L-Ala-OMe.HCl is a compound that belongs to the class of pyrazole derivatives. Pyrazole is a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl typically involves the reaction of pyrazole derivatives with amino acids. One common method is the cyclocondensation of hydrazine derivatives with acetylenic ketones, which forms pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multicomponent reactions and dipolar cycloadditions. These methods are favored for their efficiency and ability to produce high yields of the desired product . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrazolyl)-L-Ala-OMe.HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
3-(1-Pyrazolyl)-L-Ala-OMe.HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. It is believed to bind to the active site of enzymes such as aminopeptidases, inhibiting their activity and thus affecting peptide metabolism . This interaction can lead to various biochemical and physiological effects, including modulation of inflammatory responses and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Pyrazolyl-alanine: Another pyrazole derivative with similar structural features.
3,5-Dimethylpyrazole: Known for its use in organic synthesis and medicinal chemistry.
Pyrazolopyrimidine: A compound with a fused pyrazole-pyrimidine ring system, used in drug development.
Uniqueness
3-(1-Pyrazolyl)-L-Ala-OMe.HCl is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-pyrazol-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)5(7)9-4-2-3-8-9;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
VXUIYJXGDMLXKY-JEDNCBNOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](N)N1C=CC=N1.Cl |
Canonical SMILES |
COC(=O)C(N)N1C=CC=N1.Cl |
Origin of Product |
United States |
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